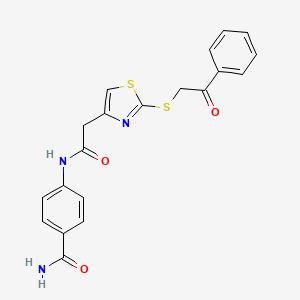

4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide

Description

Properties

IUPAC Name |

4-[[2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S2/c21-19(26)14-6-8-15(9-7-14)22-18(25)10-16-11-27-20(23-16)28-12-17(24)13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H2,21,26)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLNUBNGMVQBNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction.

Acetylation and Amidation: The final steps involve acetylation of the thiazole derivative followed by amidation to introduce the benzamide moiety.

Chemical Reactions Analysis

4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antibacterial, antifungal, and antitumor agent.

Biological Studies: The compound is used in research to understand its interaction with various biological targets, including enzymes and receptors.

Industrial Applications: It is explored for its use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antibacterial or antitumor activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and similar derivatives:

*Molecular weight estimated based on analogous structures (e.g., CAS 922021-95-2).

Key Observations :

- Substituent Effects :

- The 2-oxo-2-phenylethylthio group in the target compound enhances lipophilicity, favoring membrane permeability over polar sulfonamide (CAS 922021-95-2) or nitro groups (8e) .

- Benzoxazole derivatives (8a, 8e) show higher cytotoxicity (IC₅₀ ~8–12 µM) compared to thiazole analogs, possibly due to improved DNA intercalation or protein binding .

- Binding Profiles : ZINC5154833 demonstrates superior CIITA-I binding (Glide Score: -6.591) via interactions with GLY423 and ARG548, whereas benzoxazoles (8a–m) target VEGFR-2 and apoptosis proteins .

Biological Activity

4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound consists of a thiazole ring, an acetamido group, and a benzamide moiety. Its molecular formula is , with a molecular weight of approximately 368.5 g/mol. The thiazole and phenylethyl components contribute to its reactivity and biological activity.

Enzyme Interactions

The thiazole ring interacts with various enzymes, potentially influencing metabolic pathways. Studies indicate that this compound may inhibit or activate specific enzymes by binding to their active or allosteric sites, thereby modulating their activity.

Cellular Effects

The compound affects cell signaling pathways, gene expression, and cellular metabolism. It has been shown to influence apoptosis and cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It can interact with receptors involved in signal transduction pathways, altering cellular responses.

- Gene Regulation : The compound may influence the expression of genes related to cell cycle regulation and apoptosis.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

| Activity | Tested Model | Effect | Reference |

|---|---|---|---|

| Antibacterial | Various bacterial strains | Inhibition of bacterial growth | |

| Antifungal | Fungal species | Reduced fungal viability | |

| Antitumor | Cancer cell lines (e.g., MDA-MB-231) | Induced apoptosis | |

| Anti-inflammatory | In vitro models | Decreased pro-inflammatory cytokines |

Case Study 1: Antitumor Activity

In a study assessing the cytotoxic effects of the compound on MDA-MB-231 breast cancer cells, it was found that treatment with varying concentrations led to significant reductions in cell viability, indicating its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis as evidenced by increased sub-G1 phase cells in cell cycle analysis.

Case Study 2: Antimicrobial Properties

Another study evaluated the antibacterial effects against several strains of bacteria. The results demonstrated that the compound exhibited notable inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential for development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.